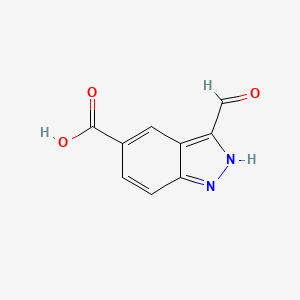

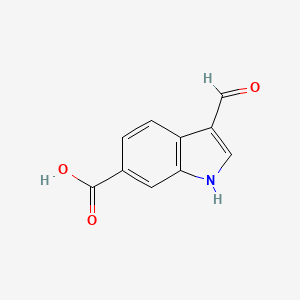

3-formyl-1H-indole-6-carboxylic acid

Overview

Description

3-formyl-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of 3-formyl-1H-indole-6-carboxylic acid is represented by the InChI code1S/C10H7NO3/c12-5-7-4-11-9-3-6 (10 (13)14)1-2-8 (7)9/h1-5,11H, (H,13,14) .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3-formyl-1H-indole-6-carboxylic acid, focusing on unique applications:

Inhibitors of E. coli MurD Ligase

This compound serves as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase, an enzyme involved in bacterial cell wall synthesis. Inhibiting this enzyme can lead to the development of new antibacterial agents .

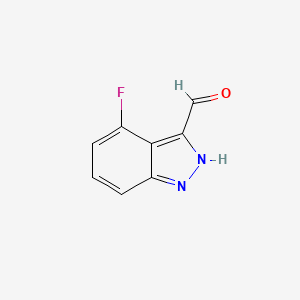

Interleukin-2 Inducible T Cell Kinase Inhibitors

It is used in the synthesis of indolylindazoles and indolylpyrazolopyridines , which act as inhibitors of interleukin-2 inducible T cell kinase (ITK). ITK inhibitors have potential therapeutic applications in treating autoimmune diseases and certain types of cancer .

Hedgehog Pathway Inhibitors

The compound is a reactant for creating amide conjugates with ketoprofen, which are inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is critical in various developmental processes, and its dysregulation is implicated in cancer .

Anticancer Immunomodulators

As a reactant for the synthesis of tryptophan dioxygenase inhibitors, it has potential applications as an anticancer immunomodulator. These inhibitors can modulate the immune system to target cancer cells more effectively .

Antifungal Agents

The compound is used for the enantioselective preparation of antifungal agents. Developing new antifungal drugs is crucial due to the rising resistance to existing treatments .

BACE-1 Inhibitors

It serves as a reactant for synthesizing indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 (beta-secretase 1). BACE-1 inhibitors are being researched for their potential to treat Alzheimer’s disease by reducing amyloid plaque formation .

Pathogen Defense in Plants

Indolic secondary metabolites, including derivatives of this compound, play a significant role in pathogen defense in cruciferous plants. They are synthesized from tryptophan and are involved in plant immunity .

Herbicidal Activity

Novel indole-3-carboxylic acid derivatives, related to this compound, have been designed and synthesized as auxin receptor protein TIR1 antagonists. These compounds have been evaluated for their herbicidal activity, offering a new approach to weed control .

Each application represents a unique field where 3-formyl-1H-indole-6-carboxylic acid plays a crucial role, demonstrating its versatility and importance in scientific research.

MilliporeSigma - Indole-6-carboxylic acid MilliporeSigma - 3-Formyl-1H-indole-5-carbonitrile Biosynthetic Pathway of Indole Derivatives Herbicidal Activity of Indole Derivatives

Safety and Hazards

Mechanism of Action

- The primary targets of 3-formyl-1H-indole-6-carboxylic acid are not explicitly documented in the literature I found. However, indole derivatives, in general, have diverse biological activities due to their interactions with various receptors and enzymes . Further research would be needed to identify specific targets for this compound.

- Generally, indole derivatives can modulate enzymatic activity, receptor binding, and signal transduction pathways. They may act as agonists, antagonists, or allosteric modulators .

- Generally, the ADME (absorption, distribution, metabolism, and excretion) properties of indole derivatives influence their bioavailability. Factors like solubility, lipophilicity, and metabolic stability play a crucial role .

- The molecular and cellular effects of 3-formyl-1H-indole-6-carboxylic acid remain elusive. However, indole derivatives exhibit a wide range of activities, including antiviral, anti-inflammatory, and anticancer effects .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

properties

IUPAC Name |

3-formyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-7-4-11-9-3-6(10(13)14)1-2-8(7)9/h1-5,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRGKSIBZRFCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-formyl-1H-indole-6-carboxylic acid | |

CAS RN |

887576-06-9 | |

| Record name | 3-formyl-1H-indole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.